Ethyl 4-benzylmorpholine-2-carboxylate
Description
Ethyl 4-benzylmorpholine-2-carboxylate (CAS: 107904-08-5 or 135072-32-1, molecular formula: C₁₄H₁₉NO₃) is a morpholine derivative featuring a benzyl substituent at the C4 position and an ethyl ester group at the C2 position of the morpholine ring . It is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly for enantioselective production of reboxetine analogs, which are norepinephrine reuptake inhibitors used in treating depression . The compound’s structure enables stereochemical control during enzyme-catalyzed kinetic resolution, as demonstrated in the synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids . Commercial availability in varying quantities (1g–25g) highlights its industrial relevance .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-benzylmorpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVADOGJQJZIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910582 | |
| Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-32-1, 107904-08-5 | |
| Record name | Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135072-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-benzylmorpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of Ethyl 4-benzylmorpholine-2-carboxylate involves the benzylation of morpholine followed by esterification . Specifically, morpholine reacts with benzyl bromide under basic conditions to form benzylated morpholine. This intermediate is then esterified to produce this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Ethyl 4-benzylmorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-benzylmorpholine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new synthetic methodologies.
Medicine: As an analog of reboxetine, it is explored for its potential therapeutic applications in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-benzylmorpholine-2-carboxylate involves the inhibition of neurotransmitter reuptake. It is more potent than reboxetine in inhibiting the reuptake of norepinephrine and dopamine . The compound acts on molecular targets such as norepinephrine and dopamine transporters, blocking their function and increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, applications, and distinctions between Ethyl 4-benzylmorpholine-2-carboxylate and analogous compounds:
Key Differences and Implications
Substituent Effects :
- The benzyl group in this compound enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs. In contrast, the Boc group in (S)-Ethyl 4-Boc-morpholine-2-carboxylate provides steric protection for amines, enabling controlled deprotection in peptide synthesis .
- Chlorine in Ethyl 4-chlorocinnamate increases electrophilicity, making it reactive in nucleophilic substitutions, whereas the morpholine ring in the parent compound offers hydrogen-bonding capacity for enzymatic recognition .
Stereochemical Utility: this compound’s morpholine ring allows for enantioselective resolution via enzymes, a feature absent in non-chiral analogs like Dimethyl 3,3'-(benzylazanediyl)dipropanoate .
Stability and Reactivity: The ethyl ester in this compound is prone to hydrolysis under basic conditions, necessitating careful handling. Aminomethyl substitution in Benzyl 2-(aminomethyl)morpholine-4-carboxylate introduces a reactive primary amine, expanding its utility in conjugation reactions .
Biological Activity
Ethyl 4-benzylmorpholine-2-carboxylate is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a morpholine ring with a benzyl substituent and an ethyl carboxylate group. This unique structure allows for diverse chemical reactivity, influencing its biological activity. The compound's molecular formula is , and its IUPAC name is this compound.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound can interact with specific enzymes and receptors, influencing their activity:
- Nitric Oxide Synthase Modulation : this compound has been shown to affect nitric oxide production, which plays a critical role in inflammation and immune responses. It may enhance or inhibit the activity of inducible nitric oxide synthase (iNOS), leading to altered levels of nitric oxide in various physiological contexts .
- Cytokine Production : The compound may influence the synthesis of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8), indicating its relevance in inflammatory pathways.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Anti-inflammatory | Modulates nitric oxide production; affects IL-6 and IL-8 synthesis. | |
| Enzyme inhibition | Binds to specific enzymes, modulating their activity in biochemical pathways. | |
| Drug development | Potential lead compound for anti-inflammatory drugs targeting nitric oxide pathways. |
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of this compound on a model of acute inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Cytokine Modulation
In vitro experiments showed that treatment with this compound resulted in decreased levels of IL-6 and IL-8 in cultured macrophages. This modulation indicates that the compound may play a role in regulating immune responses during inflammatory conditions.
Research Findings
Research indicates that this compound exhibits promising pharmacological properties. Its ability to interact with nitric oxide synthase and modulate cytokine production positions it as a candidate for further development into therapeutic agents targeting inflammatory diseases.
Future Directions
Further studies are necessary to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity, and long-term effects will be crucial for assessing its viability as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
